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molecular formula C8H14O2 B8653327 1-{2-[(Prop-1-en-1-yl)oxy]ethoxy}prop-1-ene CAS No. 145708-57-2

1-{2-[(Prop-1-en-1-yl)oxy]ethoxy}prop-1-ene

Cat. No. B8653327
M. Wt: 142.20 g/mol
InChI Key: ISZMFJWFEISZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486545

Procedure details

To 46 g (0.32 mol) of 1,2-diallyloxyethane ether in a 100 mL flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was added 0.15 g (0.16 mmole) of tris(triphenylphosphine)ruthenium (II) dichloride. The reaction mixture was heated at 120° C. for two hours. Proton NMR showed that the bands assigned to the allyl groups had been completely replaced by new bands assigned to the propenyl ether groups. Gas chromatography gave three peaks which were attributed respectively to the trans,trans, trans,cis and cis,cis isomers of 1,2-dipropenoxyethane.
Name
1,2-diallyloxyethane ether
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH:9]=[CH2:10])[CH:2]=[CH2:3].CCOCC.C(OCCOC=CC)=CC>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru]Cl>[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH:9]=[CH2:10])[CH:2]=[CH2:3] |f:0.1,3.4.5.6|

Inputs

Step One
Name
1,2-diallyloxyethane ether
Quantity
46 g
Type
reactant
Smiles
C(C=C)OCCOCC=C.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)OCCOC=CC
Step Three
Name
Quantity
0.15 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
Gas chromatography gave three peaks which

Outcomes

Product
Name
Type
Smiles
C(C=C)OCCOCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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